Cas no 134069-70-8 (3-tert-butyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one)
![3-tert-butyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one structure](https://www.kuujia.com/scimg/cas/134069-70-8x500.png)
134069-70-8 structure
Product name:3-tert-butyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-tert-butyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 134069-70-8
- 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-4-methylene-8-(2-phenylethyl)-
- DTXSID80158513
- 3-(1,1-Dimethylethyl)-4-methylene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one
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- Inchi: InChI=1S/C20H28N2O2/c1-16-20(24-18(23)22(16)19(2,3)4)11-14-21(15-12-20)13-10-17-8-6-5-7-9-17/h5-9H,1,10-15H2,2-4H3
- InChI Key: JWLLFCONZBEGJS-UHFFFAOYSA-N
- SMILES: CC(C)(C)N1C(=C)C2(CCN(CC2)CCC3=CC=CC=C3)OC1=O
Computed Properties
- Exact Mass: 328.21524
- Monoisotopic Mass: 328.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- PSA: 32.78
3-tert-butyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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